molecular formula C14H14N2O3 B3892886 N-[3-(propionylamino)phenyl]-2-furamide

N-[3-(propionylamino)phenyl]-2-furamide

Cat. No.: B3892886
M. Wt: 258.27 g/mol
InChI Key: ZCVRYZHYAMDIAH-UHFFFAOYSA-N
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Description

N-[3-(Propionylamino)phenyl]-2-furamide is a synthetic organic compound characterized by a furanamide backbone substituted with a propionylamino group at the 3-position of the phenyl ring. This structure confers unique physicochemical properties, such as moderate polarity due to the amide and furan moieties.

Properties

IUPAC Name

N-[3-(propanoylamino)phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3/c1-2-13(17)15-10-5-3-6-11(9-10)16-14(18)12-7-4-8-19-12/h3-9H,2H2,1H3,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCVRYZHYAMDIAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogs with Furanamide Backbones

N-(Benzoylphenyl)-5-(3-Hydroxyphenyl)-2-Furamide (3a and 3b)
  • Structure: These derivatives share the 2-furamide core but replace the propionylamino group with a benzoylphenyl substituent.
  • Synthesis: Synthesized from methyl-5-(3-hydroxyphenyl)furan-2-carboxylate, differing from the target compound’s pathway, which likely involves propionylation of a 3-aminophenyl precursor.
N-Phenyl-2-Furohydroxamic Acid (Compound 11)
  • Structure: Features a hydroxamic acid group instead of the propionylamino substituent. This modification increases chelating capacity, relevant for antioxidant or metalloenzyme inhibition .
  • Activity : Demonstrated antioxidant properties in DPPH and β-carotene assays, suggesting that furanamide derivatives with electron-donating groups may enhance radical scavenging .

Analogs with Varied Backbone Substitutions

2-Phenoxy-N-[3-(Propionylamino)Phenyl]Butanamide (CAS 925599-32-2)
  • Structure: Replaces the furanamide with a phenoxybutanamide chain while retaining the N-[3-(propionylamino)phenyl] group.
  • Physicochemical Properties :
    • Molecular weight: 326.39 g/mol
    • Density: 1.191 g/cm³
    • Predicted boiling point: 588.3°C
2-[(3-Fluorophenyl)Amino]-N-Phenylpropanamide
  • Structure: Substitutes the furanamide with a propanamide chain and introduces a fluorophenylamino group.
  • Molecular Weight : 258.29 g/mol (lighter than the target compound due to the absence of the furan ring) .

Compounds with Propionylamino Modifications

Antithrombotic Coumarin Derivatives
  • Structure: Features a coumarin core with a propionylamino-ethyl substituent.
  • Activity: Demonstrated antithrombotic effects via plasminogen activator inhibition, highlighting the role of propionylamino groups in modulating biological activity .
  • Divergence : Unlike the target compound, the coumarin scaffold enables π-π stacking interactions critical for binding serine proteases .

Data Table: Key Comparative Properties

Compound Name Core Structure Substituent(s) Molecular Weight (g/mol) Key Properties/Activities Reference
N-[3-(Propionylamino)Phenyl]-2-Furamide Furanamide 3-Propionylaminophenyl Not provided Unknown (structural focus) -
N-(4-Benzoylphenyl)-5-(3-Hydroxyphenyl)-2-Furamide (3a) Furanamide 4-Benzoylphenyl, 3-hydroxyphenyl Not provided Anti-hyperlipidemic candidate
2-Phenoxy-N-[3-(Propionylamino)Phenyl]Butanamide Butanamide 3-Propionylaminophenyl, phenoxy 326.39 High boiling point (~588°C)
N-Phenyl-2-Furohydroxamic Acid Furanamide Hydroxamic acid Not provided Antioxidant activity
Antithrombotic Coumarin Derivative Coumarin Propionylamino-ethyl ~500 (estimated) Plasminogen activator inhibition

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[3-(propionylamino)phenyl]-2-furamide
Reactant of Route 2
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N-[3-(propionylamino)phenyl]-2-furamide

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